

# An In-depth Technical Guide to 2-Aminoflubendazole-13C6: Physical and Chemical Properties

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## Compound of Interest

Compound Name: 2-Aminoflubendazole-13C6

Cat. No.: B15141974

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Aminoflubendazole-13C6**, a stable isotope-labeled metabolite of the anthelmintic drug flubendazole. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analysis, and other research applications where a labeled internal standard is essential.

## Core Physical and Chemical Properties

**2-Aminoflubendazole-13C6** serves as an internal standard for the quantification of 2-Aminoflubendazole, the hydrolyzed form of Flubendazole.<sup>[1]</sup> The incorporation of six carbon-13 atoms in the phenyl ring provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.

## Physical Properties

The following table summarizes the key physical properties of **2-Aminoflubendazole-13C6**. Data for the unlabeled analogue, 2-Aminoflubendazole, is also provided for comparison.

Property	2-Aminoflubendazole-13C6	2-Aminoflubendazole (Unlabeled)
Appearance	Pale Yellow Solid[1]	A solid[2]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Slightly soluble in DMSO and Methanol (with heating)[1]	Soluble in DMSO[2]
UV Maximum ( $\lambda_{\text{max}}$ )	Data not available	250, 329 nm

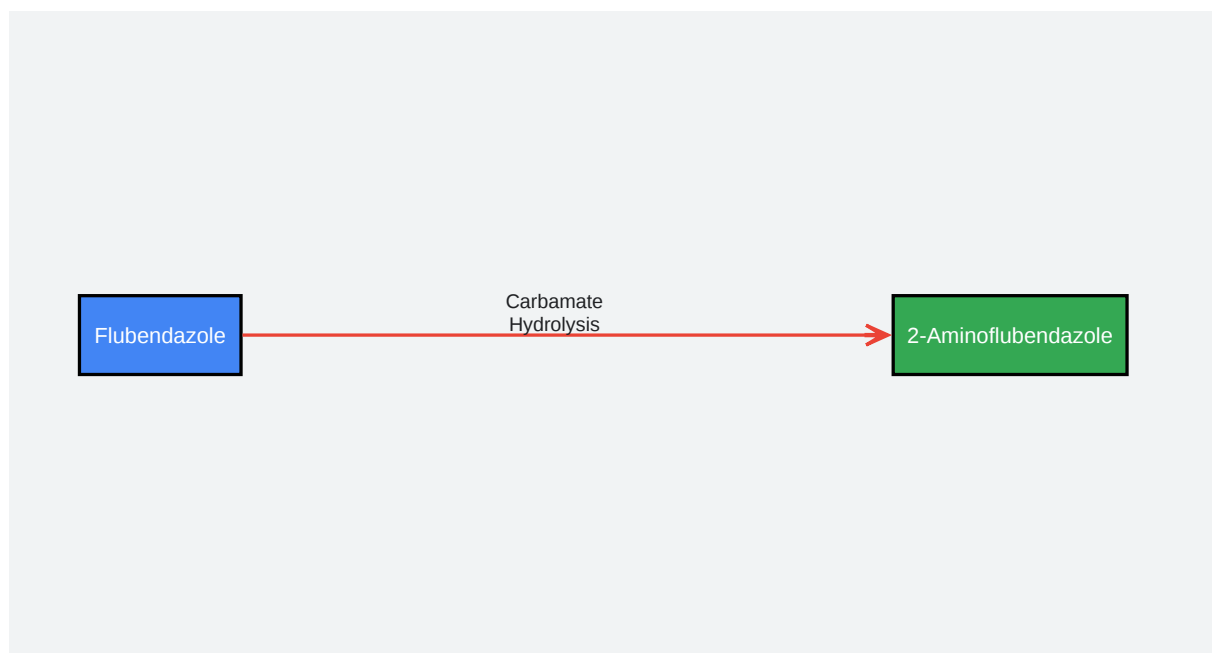
## Chemical Properties

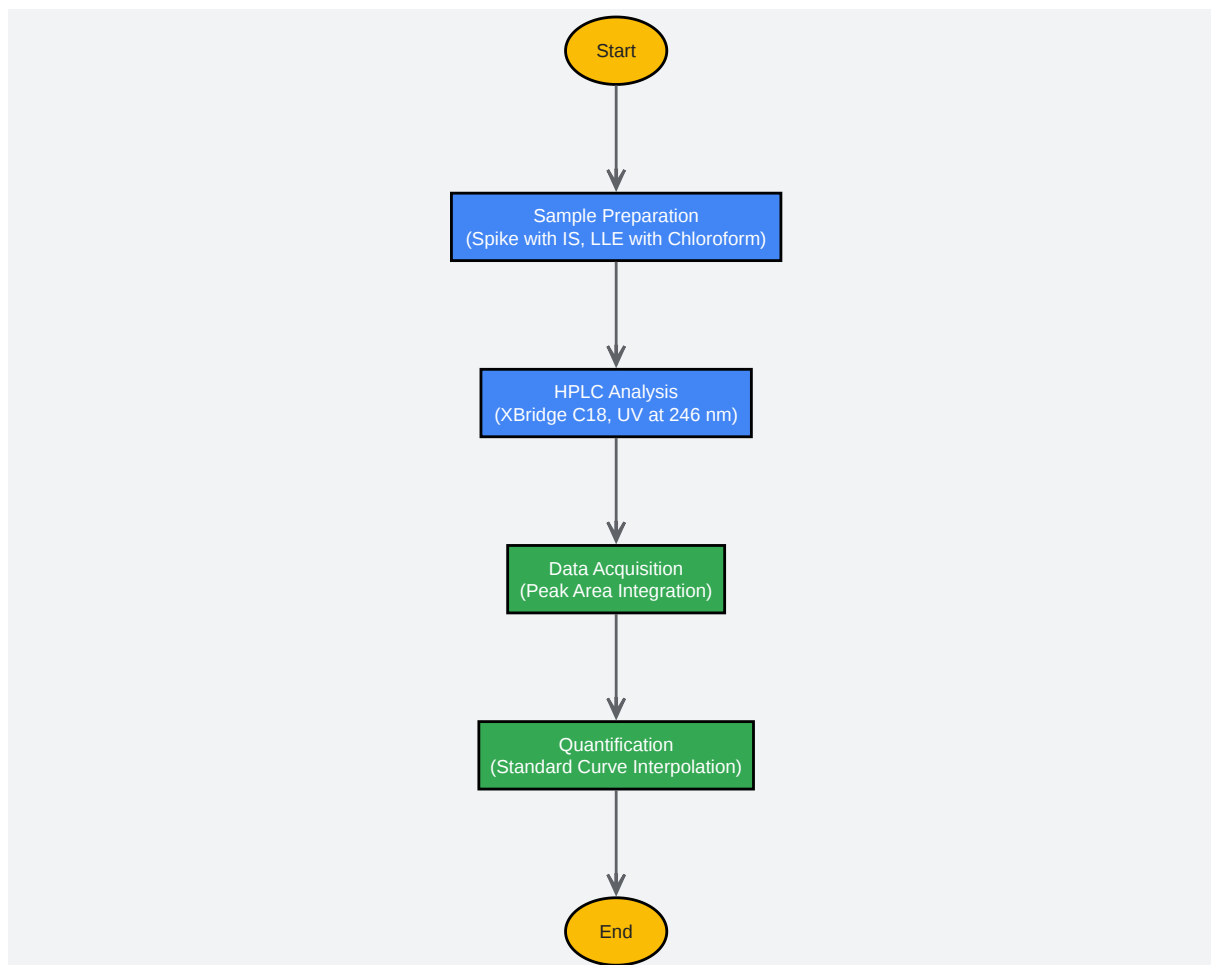
The chemical identifiers and properties of **2-Aminoflubendazole-13C6** are detailed below, with comparative data for its unlabeled counterpart.

Property	2-Aminoflubendazole-13C6	2-Aminoflubendazole (Unlabeled)
Molecular Formula	C <sub>8</sub> <sup>13</sup> C <sub>6</sub> H <sub>10</sub> FN <sub>3</sub> O	C <sub>14</sub> H <sub>10</sub> FN <sub>3</sub> O
Molecular Weight	261.25 g/mol	255.25 g/mol
IUPAC Name	(2-amino-1H-benzo[d]imidazol-6-yl)(4-fluorophenyl-1,2,3,4,5,6- <sup>13</sup> C <sub>6</sub> )methanone	(2-amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone
Synonyms	(2-Amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl-1,2,3,4,5,6- <sup>13</sup> C <sub>6</sub> )methanone	Hydrolyzed Flubendazole
InChI Key	WINHLTQNRABBSW-UHFFFAOYSA-N	WINHLTQNRABBSW-UHFFFAOYSA-N
SMILES	O=C(C1=CC=C2N=C(N)NC2=C1)[ <sup>13</sup> C]3=[ <sup>13</sup> CH][ <sup>13</sup> CH]=--INVALID-LINK--[ <sup>13</sup> CH]=[ <sup>13</sup> CH]3	C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F
Purity	95% by HPLC; 98% atom <sup>13</sup> C	Not applicable
Storage	2-8°C Refrigerator	-20°C

## Metabolic Pathway of Flubendazole

2-Aminoflubendazole is a known metabolite of flubendazole, formed primarily through the hydrolysis of the carbamate group. This metabolic transformation is a key step in the biotransformation of the parent drug.





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## References

- 1. [isotope.bocsci.com](http://isotope.bocsci.com) [isotope.bocsci.com]
- 2. [caymanchem.com](http://caymanchem.com) [caymanchem.com]

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